Cas no 2447-54-3 (Sanguinarine)

Sanguinarine is a naturally occurring alkaloid compound derived from the plant Magnolia grandiflora. It exhibits antimicrobial and antiparasitic properties, making it an effective ingredient in various applications, including oral care products and water treatment systems, where its ability to inhibit microbial growth provides a significant advantage in maintaining hygiene and preventing contamination.
Sanguinarine structure
Sanguinarine structure
商品名:Sanguinarine
CAS番号:2447-54-3
MF:C20H14NO4
メガワット:332.3295
CID:42987
PubChem ID:5154

Sanguinarine 化学的及び物理的性質

名前と識別子

    • sanguinarine
    • 1,3)-Benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridinium,
    • [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium,13-methyl-
    • SANGUINARINE (RG)
    • Sanguinarium
    • Dimethylenedioxy benzphenanthridine
    • EINECS 219-503-3
    • Pseudochelerythrine
    • Sanguinarin
    • Sanguinarine Chloride
    • sanguninarine
    • sanquinarine
    • [ "Pseudochelerythrine" ]
    • sangvinarin
    • Veadent
    • Sanguiritrin
    • C20H14NO4
    • Benzophenanthridine alkaloid
    • AV9VK043SS
    • DSSTox_RID_80748
    • DSSTox_CID_25204
    • DSSTox_GSID_45204
    • Sangrovit
    • y-Chelerythrine
    • SR-
    • SCHEMBL123241
    • IDI1_000495
    • DivK1c_000495
    • sanguinarium-chloride
    • KBio2_000739
    • 13-methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium
    • 13-methyl-2H,10H-[1,3]dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridinium
    • KBioSS_000739
    • KBioGR_002542
    • Prestwick1_000987
    • SPBio_002954
    • AB00053789_04
    • NCGC00160289-02
    • INVGWHRKADIJHF-UHFFFAOYSA-N
    • SR-01000075650-7
    • NCGC00015959-03
    • CCG-205184
    • Spectrum5_000635
    • EX-A5014
    • BRN 3915507
    • Tox21_110268
    • GTPL11563
    • 2447-54-3
    • (1,3)BENZODIOXOLO(5,6-C)-1,3-DIOXOLO(4,5-I)PHENANTHRIDINIUM, 13-METHYL-
    • HY-N0052
    • NCGC00015959-02
    • Q-100313
    • Spectrum4_001838
    • BPBio1_001159
    • [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-
    • NCGC00015959-05
    • s9032
    • Pseudochelerythrine;Sanguinarin
    • NCGC00015959-16
    • HMS1571E15
    • pseudo-chelerythrine
    • SCHEMBL17131945
    • Spectrum_000259
    • SR-01000075650
    • NCGC00015959-01
    • E80766
    • CHEBI:17183
    • NCGC00015959-09
    • Q347392
    • NCGC00015959-04
    • MLS002154085
    • SDCCGMLS-0066612.P001
    • SANGUINARINE [WHO-DD]
    • 24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.0^{2,10.0^{4,8.0^{14,22.0^{17,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene
    • BSPBio_002675
    • 13-Methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium nitrate
    • NINDS_000495
    • HMS2098E15
    • CS-3818
    • Tox21_110268_1
    • compound 1 [PMID: 28621943]
    • C06162
    • NCGC00160289-01
    • FT-0634289
    • AB00053789
    • AKOS025311557
    • KBio2_005875
    • SMR001233394
    • AC-34836
    • SBI-0051077.P003
    • 13-Methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium(1+), 9CI
    • BSPBio_001053
    • CHEMBL417799
    • CAS-2447-54-3
    • BRD-K66898851-001-03-7
    • DTXCID8025204
    • (1,3)-Benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridinium, 13-methyl-
    • BCP13614
    • 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.0^{2,10}.0^{4,8}.0^{14,22}.0^{17,21}]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21),23-nonaen-24-ium
    • Spectrum2_000724
    • 13-methyl(1,3)benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridinium
    • 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.0^{2,10}.0^{4,8}.0^{14,22}.0^{17,21}]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaen-24-ium
    • KBio2_003307
    • UNII-AV9VK043SS
    • Prestwick2_000987
    • x-Chelerythrine
    • 13-Methyl[1,3]benzodioxolo[5,6-C][1,3]dioxolo[4,5-I]phenanthridin-13-Ium
    • 24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene
    • 13-methyl-2H,10H-(1,3)dioxolo(4,5-i)(1,3)dioxolo(4',5':4,5)benzo(1,2-c)phenanthridinium
    • Prestwick0_000987
    • 13-Methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium
    • NSC765394
    • DTXSID0045204
    • NSC-765394
    • SANGUINARINE [MI]
    • BDBM25525
    • 5-Methyl-2,3:7,8-bis(methylenedioxy)benzo[c]phenanthridinium(1+)
    • cid_5154
    • NS00018310
    • Lopac-S-5890
    • KBio1_000495
    • KBio3_002175
    • Prestwick3_000987
    • SPBio_000648
    • Lopac0_001108
    • UI5
    • Spectrum3_001148
    • MLSMR
    • BRD-K66898851-003-03-3
    • DB-046461
    • NCGC00015959-22
    • BRD-K66898851-003-02-5
    • Sanguinarine
    • MDL: MFCD00064925
    • インチ: 1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1
    • InChIKey: INVGWHRKADIJHF-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])([H])OC2C([H])=C([H])C3C(C1=2)=C([H])[N+](C([H])([H])[H])=C1C2=C([H])C4=C(C([H])=C2C([H])=C([H])C1=3)OC([H])([H])O4
    • BRN: 3915507

計算された属性

  • せいみつぶんしりょう: 332.092283g/mol
  • ひょうめんでんか: 1
  • XLogP3: 4.4
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 332.092283g/mol
  • 単一同位体質量: 332.092283g/mol
  • 水素結合トポロジー分子極性表面積: 40.8Ų
  • 重原子数: 25
  • 複雑さ: 530
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 332.3
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 1

じっけんとくせい

  • 色と性状: Orange needles
  • 密度みつど: 1.3463 (rough estimate)
  • ゆうかいてん: 205-215°C
  • ふってん: 483.53°C (rough estimate)
  • 屈折率: 1.5180 (estimate)
  • ようかいど: 3.316 mg/L @ 25 °C (est)
  • PSA: 40.80000
  • LogP: 3.42810
  • ようかいせい: 使用できません

Sanguinarine セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • 危険物輸送番号:UN 1544
  • 危険カテゴリコード: 25
  • セキュリティの説明: S13; S45
  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
  • リスク用語:R25

Sanguinarine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S855088-100mg
Sanguinarine
2447-54-3 98%
100mg
¥750.00 2022-08-31
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn5676-20mg
Sanguinarine
2447-54-3 98%
20mg
¥1468.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X13935-5mg
Sanguinarine
2447-54-3 98%
5mg
¥746.0 2024-07-18
DC Chemicals
DCX-025-20 mg
Sanguinarine
2447-54-3 >98%, Standard References Grade
20mg
$280.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2781-50 mg
Sanguinarine
2447-54-3 99.04%
50mg
¥6234.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP1253-100mg
Sanguinarine
2447-54-3 98%
100mg
$80 2023-09-20
S e l l e c k ZHONG GUO
S9032-1mg
Sanguinarine
2447-54-3 99.77%
1mg
¥794.7 2023-09-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY067388-10mg
Sanguinarine, 98%, from Macleaya cordata
2447-54-3 98%
10mg
¥975.0 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-473396-10 mg
Sanguinarium,
2447-54-3
10mg
¥1,655.00 2023-07-10
LKT Labs
S0253-25 mg
Sanguinarine
2447-54-3 ≥98%
25mg
$340.70 2023-07-10

Sanguinarine サプライヤー

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:2447-54-3)Sanguinarine
注文番号:CRN0645
在庫ステータス:in stock
はかる:5mg/20mg/50mg
清らかである:≥98%
最終更新された価格情報:Friday, 14 March 2025 10:55
価格 ($):

Sanguinarine 関連文献

Sanguinarineに関する追加情報

Recent Advances in Sanguinarine (2447-54-3) Research: Therapeutic Potential and Mechanisms of Action

Sanguinarine (CAS: 2447-54-3), a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis and Macleaya cordata, has garnered significant attention in recent years due to its diverse pharmacological properties. This research brief synthesizes the latest findings on sanguinarine, focusing on its molecular mechanisms, therapeutic applications, and emerging trends in drug development. Recent studies highlight its potential as an anticancer, antimicrobial, and anti-inflammatory agent, with particular emphasis on its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

A 2023 study published in Journal of Medicinal Chemistry elucidated sanguinarine's selective cytotoxicity against cancer stem cells (CSCs) through ROS-mediated DNA damage and PARP-1 inhibition. The compound demonstrated nanomolar IC50 values in pancreatic and triple-negative breast cancer models, with synergistic effects observed when combined with standard chemotherapeutics. Notably, structural analogs of sanguinarine showed improved pharmacokinetic profiles in preclinical trials, addressing previous limitations of poor bioavailability.

In antimicrobial research, sanguinarine's quaternary ammonium structure confers potent activity against multidrug-resistant pathogens. A breakthrough Nature Communications paper (2024) revealed its ability to disrupt bacterial membranes while inhibiting efflux pumps in Staphylococcus aureus MRSA strains. The minimum inhibitory concentration (MIC) against clinical isolates ranged from 1-4 μg/mL, outperforming several conventional antibiotics. Computational docking studies identified precise interactions with penicillin-binding protein 2a (PBP2a), providing a structural basis for rational drug design.

Pharmacokinetic advancements include the development of sanguinarine-loaded nanoparticles with 80% encapsulation efficiency and sustained release profiles. A recent Biomaterials Science study demonstrated that PEGylated liposomal formulations enhanced tumor accumulation by 3.2-fold compared to free drug, while reducing hepatotoxicity—a major clinical challenge. These delivery systems are now progressing to Phase I trials for topical treatment of actinic keratosis.

Emerging evidence also suggests immunomodulatory effects through Treg cell suppression and Th1/Th17 balance regulation. A 2024 multi-omics analysis in Cell Chemical Biology mapped sanguinarine's interactome, identifying novel protein targets including HDAC6 and PD-L1. This positions the compound as a potential candidate for combination immunotherapy, particularly in checkpoint inhibitor-resistant cancers.

Despite these advances, challenges remain in clinical translation. Recent toxicology studies emphasize the need for precise dosing due to sanguinarine's narrow therapeutic window. The 2023 WHO monograph established a provisional maximum tolerable daily intake of 2.5 μg/kg body weight, prompting research into prodrug strategies. Ongoing structure-activity relationship (SAR) studies aim to optimize the balance between efficacy and safety.

In conclusion, sanguinarine represents a multifaceted pharmacophore with expanding therapeutic indications. The convergence of structural biology, nanotechnology, and computational modeling is accelerating its development from a botanical extract to a precision medicine candidate. Future research directions include biomarker identification for patient stratification and exploration of epigenetic modulation mechanisms.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:2447-54-3)SANGUINARINE
sfd22479
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:2447-54-3)Sanguinarine
TB02641
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ